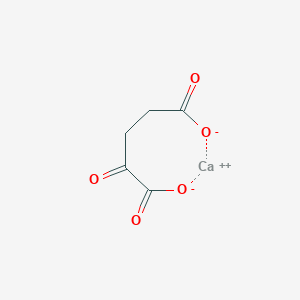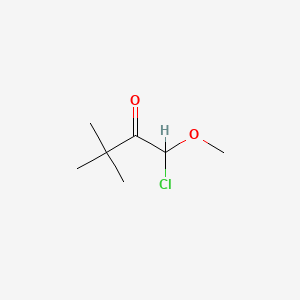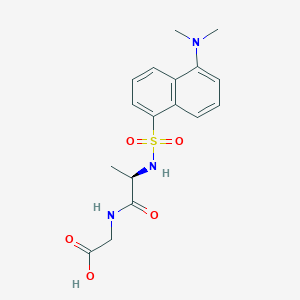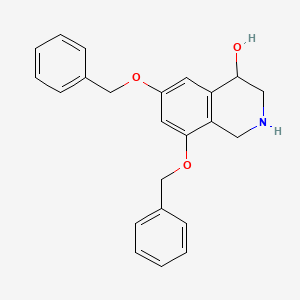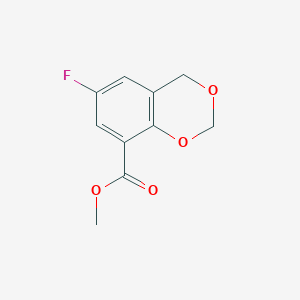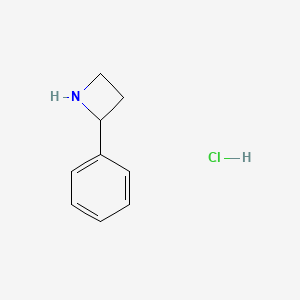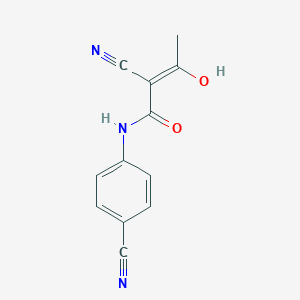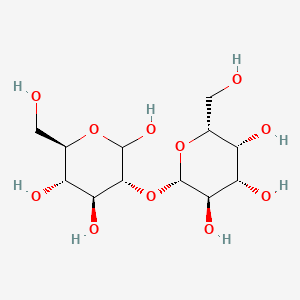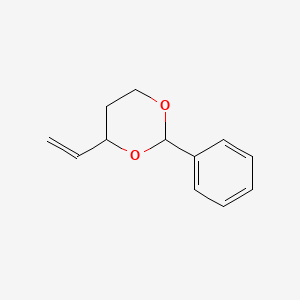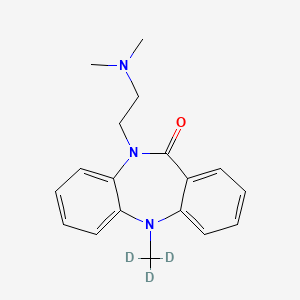![molecular formula C16H23ClN2 B13838118 5-Benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-5-ium;chloride](/img/structure/B13838118.png)
5-Benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-5-ium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZYL-DBU-CHLORIDE is an organic compound with the chemical formula C13H14ClN. It is a derivative of benzyl chloride and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL-DBU-CHLORIDE typically involves the reaction of benzyl chloride with DBU. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{C}_7\text{H}7\text{Cl} + \text{C}9\text{H}{16}\text{N}2 \rightarrow \text{C}{13}\text{H}{14}\text{ClN} ]
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around room temperature to slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the product.
Industrial Production Methods
In an industrial setting, the production of BENZYL-DBU-CHLORIDE may involve larger-scale reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
BENZYL-DBU-CHLORIDE undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various benzyl derivatives, while oxidation reactions can produce benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
BENZYL-DBU-CHLORIDE has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: BENZYL-DBU-CHLORIDE is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of BENZYL-DBU-CHLORIDE involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its reactions include nucleophilic substitution, oxidation, and reduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
Benzyl Chloride: A precursor to BENZYL-DBU-CHLORIDE, known for its use in organic synthesis and as an intermediate in the production of various chemicals.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A strong base used in organic synthesis, particularly in deprotonation reactions and as a catalyst.
Uniqueness
BENZYL-DBU-CHLORIDE is unique due to its combined properties of benzyl chloride and DBU. It exhibits both nucleophilic and electrophilic behavior, making it versatile in various chemical reactions. Its ability to participate in multiple types of reactions and its applications in diverse fields highlight its significance in scientific research and industrial processes.
Properties
Molecular Formula |
C16H23ClN2 |
|---|---|
Molecular Weight |
278.82 g/mol |
IUPAC Name |
5-benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-5-ium;chloride |
InChI |
InChI=1S/C16H23N2.ClH/c1-3-8-15(9-4-1)14-18-12-6-2-5-10-16(18)17-11-7-13-18;/h1,3-4,8-9H,2,5-7,10-14H2;1H/q+1;/p-1 |
InChI Key |
LFUBBXRCCBUHOA-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC2=NCCC[N+]2(CC1)CC3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


